molecular formula C18H24O2 B14581358 3,7-Di-tert-butylnaphthalene-1,5-diol CAS No. 61357-48-0

3,7-Di-tert-butylnaphthalene-1,5-diol

Cat. No.: B14581358
CAS No.: 61357-48-0
M. Wt: 272.4 g/mol
InChI Key: VHNGESKROWSUHA-UHFFFAOYSA-N
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Description

3,7-Di-tert-butylnaphthalene-1,5-diol: is a chemical compound with the molecular formula C18H26O2. It is a derivative of naphthalene, featuring two tert-butyl groups and two hydroxyl groups at the 3, 7, 1, and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Di-tert-butylnaphthalene-1,5-diol typically involves the alkylation of naphthalene derivatives followed by hydroxylation. One common method includes the Friedel-Crafts alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the tert-butyl groups at the 3 and 7 positions. Subsequent hydroxylation at the 1 and 5 positions can be achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

3,7-Di-tert-butylnaphthalene-1,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Di-tert-butylnaphthalene-1,5-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Di-tert-butylnaphthalene-1,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The tert-butyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Di-tert-butylnaphthalene-1,5-diol is unique due to its specific arrangement of tert-butyl and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly where specific reactivity and stability are required .

Properties

CAS No.

61357-48-0

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

3,7-ditert-butylnaphthalene-1,5-diol

InChI

InChI=1S/C18H24O2/c1-17(2,3)11-7-13-14(15(19)9-11)8-12(10-16(13)20)18(4,5)6/h7-10,19-20H,1-6H3

InChI Key

VHNGESKROWSUHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C(C=C2O)C(C)(C)C)C(=C1)O

Origin of Product

United States

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